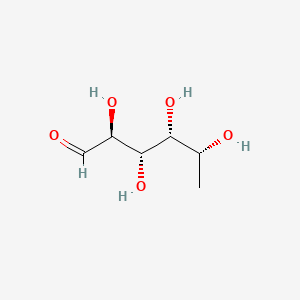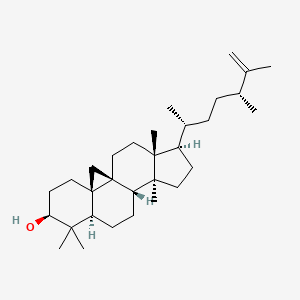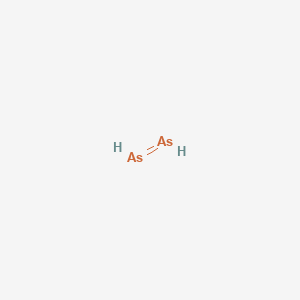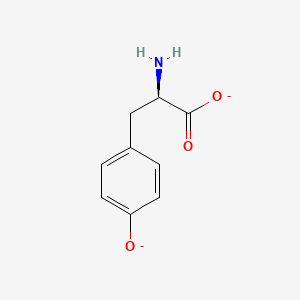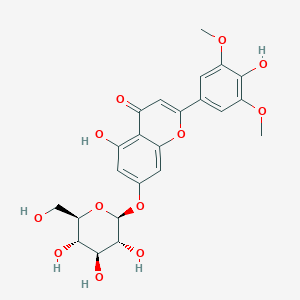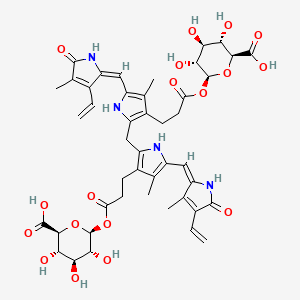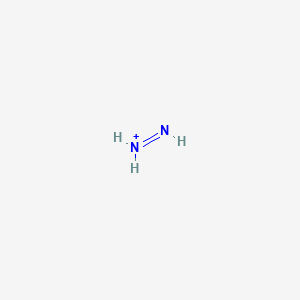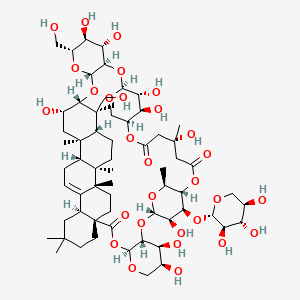![molecular formula C12H14Cl3O3PS B1233760 Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester](/img/structure/B1233760.png)
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akton is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III.
Aplicaciones Científicas De Investigación
Toxicology Studies : A case report detailed the toxicologic outcomes following ingestion of a compound including phosphorothioic acid, revealing insights into its biochemical effects and the clinical course of poisoning (Osterloh, Lotti, & Pond, 1983).
Agricultural Applications : Research has shown that certain phosphorothioate esters effectively control specific nematode populations in agriculture, impacting seed production in centipede grass (Johnson, 1970).
Chemical Kinetics and Mechanisms : A study examined the kinetic isotope effects in the methanolyses of several phosphorothioate esters, providing insight into the reaction mechanisms of these compounds (Maxwell, Neverov, & Brown, 2005).
Detection in Food Products : Research has identified the presence of certain phosphorothioate esters, including O,O-diethyl-O-(2,5-dichlorophenyl) phosphorothioate, in meat fat, indicating the importance of monitoring these compounds in food safety (Luke & Dahl, 1976).
Comparative Hydrolysis Reactions : A study compared the hydrolysis reactions of phosphorothioate and phosphate esters, analyzing the thermodynamic aspects and mechanistic implications of these reactions (Purcell & Hengge, 2005).
Organophosphate Fragmentation Mechanisms : Research on the mass spectra of organophosphorus esters, including phosphorothioates, provided insights into their decomposition pathways and fragmentation mechanisms (Pritchard, 1970).
Esterification Processes : Studies on the preparation of esters, including those of phosphoric acid, offer insights into synthetic methods and reaction mechanisms relevant to phosphorothioate chemistry (Mitsunobu & Yamada, 1967).
Propiedades
Nombre del producto |
Phosphorothioic acid, O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl ester |
|---|---|
Fórmula molecular |
C12H14Cl3O3PS |
Peso molecular |
375.6 g/mol |
Nombre IUPAC |
[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |
Clave InChI |
QCKIOHMRUZJYQZ-WQLSENKSSA-N |
SMILES isomérico |
CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |
Pictogramas |
Acute Toxic |
Sinónimos |
Akton |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



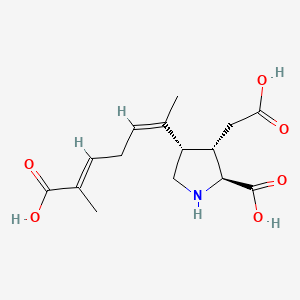
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)

